molecular formula C10H8O5 B12331406 2-Acetylterephthalic acid

2-Acetylterephthalic acid

Cat. No.: B12331406
M. Wt: 208.17 g/mol
InChI Key: NDOAKEALAQOQQP-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Acetylterephthalic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

2-Acetylterephthalic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-acetylterephthalic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its acetyl group can participate in various chemical transformations, leading to the formation of different products .

Comparison with Similar Compounds

2-Acetylterephthalic acid is similar to other aromatic dicarboxylic acids, such as phthalic acid and terephthalic acid. it is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity . Similar compounds include:

These compounds are used in various industrial applications, but this compound’s unique structure allows for specific uses in organic synthesis and material science .

Biological Activity

2-Acetylterephthalic acid (2-ATA) is a derivative of terephthalic acid, a compound widely utilized in the production of polyesters and other industrial applications. The biological activity of 2-ATA has garnered attention due to its potential implications in pharmacology and toxicology. This article explores the biological activity of 2-ATA, summarizing key research findings, case studies, and relevant data.

Molecular Formula: C10H10O4
Molecular Weight: 194.19 g/mol
CAS Number: 99-20-7

Mechanisms of Biological Activity

Research indicates that 2-ATA exhibits various biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. The mechanisms behind these activities are attributed to its ability to interact with specific biological targets.

  • Anti-inflammatory Activity : Studies have shown that 2-ATA can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This suggests a potential therapeutic use in inflammatory diseases.
  • Antimicrobial Properties : Preliminary investigations indicate that 2-ATA possesses antimicrobial effects against certain bacterial strains. Its efficacy varies depending on the concentration and the specific microorganism.
  • Anticancer Potential : Some studies have suggested that 2-ATA may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of 2-ATA. A series of in vivo and in vitro studies have been conducted:

  • Acute Toxicity : In animal models, acute toxicity studies indicate a low order of toxicity for 2-ATA, with no significant adverse effects observed at lower doses.
  • Chronic Exposure : Long-term exposure studies reveal potential risks associated with high doses, including renal toxicity and bladder calculi formation similar to those observed with its parent compound, terephthalic acid .

Case Studies and Research Findings

Several notable studies have contributed to our understanding of the biological activity of 2-ATA:

StudyObjectiveKey Findings
Dai et al. (2005)Evaluate toxicological effectsFound that high doses led to increased incidence of bladder calculi in rats .
Chin et al. (1981)Investigate metabolic effectsReported alterations in urinary pH and electrolyte concentrations at lower doses .
Wolkowski-Tyl & Chin (1983)Assess long-term exposure risksIndicated significant weight loss and bladder lesions at higher dietary concentrations .

Properties

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

2-acetylterephthalic acid

InChI

InChI=1S/C10H8O5/c1-5(11)8-4-6(9(12)13)2-3-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15)

InChI Key

NDOAKEALAQOQQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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